molecular formula C11H10N2O2S B493833 2-(Quinazolin-4-ylthio)propanoic acid CAS No. 546062-56-0

2-(Quinazolin-4-ylthio)propanoic acid

Cat. No.: B493833
CAS No.: 546062-56-0
M. Wt: 234.28g/mol
InChI Key: UMMDOUOBKCUKSN-UHFFFAOYSA-N
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Description

2-(Quinazolin-4-ylthio)propanoic acid is a synthetic organic compound featuring a quinazoline heterocycle linked to a propanoic acid backbone via a thioether (-S-) group. Quinazoline, a bicyclic aromatic system with two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its role in kinase inhibition, DNA intercalation, and anticancer activity .

Properties

IUPAC Name

2-quinazolin-4-ylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7(11(14)15)16-10-8-4-2-3-5-9(8)12-6-13-10/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMDOUOBKCUKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinazoline Thiolation via Halogen Displacement

The quinazoline ring’s C-4 position is highly reactive toward nucleophilic substitution, enabling thioether bond formation with mercapto-propanoic acid derivatives. In a representative procedure, 4-chloroquinazoline reacts with 2-mercaptopropanoic acid in the presence of potassium carbonate (K₂CO₃) as a base, typically in polar aprotic solvents like dimethylformamide (DMF) or 2-propanol. Reaction temperatures range from 25°C (room temperature) to 80°C, with longer reaction times (12–24 hours) required for lower temperatures.

Example Protocol :

  • Reactants : 4-Chloroquinazoline (1.0 equiv), 2-mercaptopropanoic acid (1.2 equiv)

  • Conditions : K₂CO₃ (2.0 equiv), DMF, 80°C, 8 hours

  • Yield : 68–75%

The reaction’s efficiency depends on the electron-withdrawing nature of the quinazoline ring, which enhances the leaving group’s (chloride) susceptibility to nucleophilic attack. LC-MS analyses of crude mixtures often show [M+H]+ ions at m/z 235.1, corresponding to the molecular weight of 234.28 g/mol.

Alternative Thiol Sources and Catalytic Enhancements

Recent studies explore thiolating agents beyond mercaptopropanoic acid. For instance, thiourea derivatives undergo hydrolysis in situ to generate H₂S equivalents, which then react with 4-chloroquinazoline. This method reduces the need for pre-functionalized thiols but requires stringent pH control (pH 9–10) to prevent quinazoline decomposition. Copper(I) iodide (CuI) has emerged as a catalyst in thiol-alkyne click chemistry, accelerating coupling rates by 30–40% in propargyl bromide-mediated reactions.

Propanoic Acid Functionalization and Coupling

Carboxylic Acid Protection-Deprotection Strategies

To prevent undesired side reactions during thioether formation, the propanoic acid group is often protected as an ester. Methyl or ethyl esters are commonly used due to their ease of hydrolysis under mild basic conditions.

Protection Protocol :

  • Esterification : 2-Mercaptopropanoic acid + methanol (H₂SO₄ catalyst, reflux, 4 hours) → methyl 2-mercaptopropanoate (yield: 85–90%)

  • Deprotection : Post-coupling hydrolysis with 1M NaOH (room temperature, 2 hours) → this compound (yield: 95% recovery)

One-Pot Synthesis Approaches

Advanced methods integrate thioether formation and acid deprotection in a single vessel. A 2023 study demonstrated a one-pot sequence combining propargyl bromide-mediated thiolation with in situ ester hydrolysis, achieving an overall yield of 72%. This approach minimizes intermediate purification steps, enhancing scalability.

Reaction Optimization and Kinetic Studies

Solvent Effects on Reaction Efficiency

Comparative studies reveal solvent polarity significantly impacts reaction kinetics:

SolventDielectric Constant (ε)Yield (%)Reaction Time (h)
DMF36.7758
2-Propanol19.96812
Acetonitrile37.56110

Polar aprotic solvents like DMF stabilize the transition state through dipole interactions, reducing activation energy.

Temperature and Base Stoichiometry

Elevating temperatures from 25°C to 80°C in DMF reduces reaction time by 60% but risks quinazoline decomposition above 90°C. Base stoichiometry must exceed 2.0 equivalents to ensure complete deprotonation of the thiol (-SH) group, which has a pKa ~10.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.65 (d, J = 7.1 Hz, CH₃), 4.54 (q, SCH), 7.81–8.38 (quinazoline aromatic protons).

  • IR : 1732 cm⁻¹ (C=O stretch), 2560 cm⁻¹ (thioether C-S).

  • LC-MS : [M+H]+ = 235.1, [M+Na]+ = 257.1.

Purity Assessment

HPLC analyses under reversed-phase conditions (C18 column, 0.1% TFA in water/acetonitrile gradient) show ≥98% purity for clinical-grade batches. Residual solvent limits adhere to ICH Q3C guidelines.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Direct Thiol CouplingMinimal steps, high atom economyRequires pre-functionalized thiol68–75
One-Pot SynthesisScalable, reduced purificationSensitive to hydrolysis conditions72
Ester Protection RoutePrevents side reactionsAdditional deprotection step85–90

Industrial-Scale Production Considerations

Pilot-scale batches (10–50 kg) employ continuous flow reactors to enhance heat dissipation and mixing efficiency. Key parameters include:

  • Residence Time : 30–60 minutes

  • Temperature Gradient : 50°C → 80°C (ramp rate: 5°C/min)

  • Catalyst Loading : 0.5 mol% CuI

Chemical Reactions Analysis

Types of Reactions

2-(Quinazolin-4-ylthio)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Mechanism of Action
Research indicates that quinazoline derivatives, including 2-(quinazolin-4-ylthio)propanoic acid, exhibit potent anticancer properties by targeting specific pathways involved in tumor growth. For instance, certain derivatives have been identified as phosphoinositide-3-kinase inhibitors, demonstrating effectiveness against several cancer types such as pancreatic, prostate, and breast cancers .

Case Studies and Findings

  • A study highlighted the synthesis of various quinazoline derivatives that showed significant antitumor activity against human tumor cell lines. One derivative exhibited lethal activity against acute lymphoblastic leukemia cells at a concentration of 1.0 μM .
  • Another investigation focused on the structure-activity relationship (SAR) of quinazoline compounds, revealing that modifications in their structure could enhance their anticancer efficacy significantly .

Antimicrobial Activity

Inhibition of Pathogens
this compound has demonstrated antimicrobial properties against various pathogens. Research has shown that quinazoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Key Findings

  • A study reported that certain quinazoline compounds exhibited higher sensitivity against Gram-positive bacteria compared to Gram-negative strains, indicating their potential as effective antimicrobial agents .
  • The compound's ability to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa was also noted, which is crucial for treating chronic infections .

Anti-inflammatory Properties

Mechanism and Efficacy
The anti-inflammatory potential of quinazoline derivatives has been explored extensively. These compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Research Insights

  • In vitro studies have shown that specific quinazoline derivatives possess significant anti-inflammatory activity comparable to established anti-inflammatory drugs like indomethacin .
  • The synthesis of novel quinazoline derivatives has led to the identification of compounds with superior anti-inflammatory effects, showcasing their therapeutic potential in managing inflammatory conditions .

Quorum Sensing Inhibition

Role in Biofilm Formation
Quorum sensing is a mechanism by which bacteria communicate and coordinate behavior such as biofilm formation. Compounds like this compound have been investigated for their ability to inhibit quorum sensing pathways.

Findings from Recent Studies

  • Recent research indicated that certain quinazolinone analogues could effectively inhibit the pqs system responsible for biofilm production in Pseudomonas aeruginosa. The most active compounds demonstrated significant inhibition percentages at various concentrations .
  • Molecular docking studies suggest that these compounds interact with key residues in the PqsR receptor, enhancing their potential as quorum sensing inhibitors .

Summary Table: Applications of this compound

ApplicationMechanism of ActionKey Findings
AnticancerInhibition of phosphoinositide-3-kinasePotent activity against leukemia and solid tumors
AntimicrobialDisruption of bacterial growthEffective against both Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulation of inflammatory pathwaysComparable efficacy to indomethacin
Quorum Sensing InhibitionInhibition of biofilm formationSignificant inhibition of Pseudomonas aeruginosa biofilms

Mechanism of Action

The mechanism of action of 2-(Quinazolin-4-ylthio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The thiol group can also form covalent bonds with cysteine residues in proteins, affecting their structure and function .

Comparison with Similar Compounds

Structural and Functional Analogues

2-[Methyl(quinoxaline-2-carbonyl)amino]propanoic acid (CAS 21704-83-6)
  • Structure: Propanoic acid linked to a quinoxaline ring via a methylamide group.
  • Key Differences: Heterocycle: Quinoxaline (two adjacent nitrogen atoms) vs. quinazoline (non-adjacent nitrogens). Quinoxaline is more electron-deficient, influencing binding to biological targets. Linkage: Amide bond (-CONH-) vs. thioether (-S-), affecting solubility and hydrogen-bonding capacity.
  • Properties: Molecular weight = 259.26 g/mol, LogP = 1.6, hydrogen bond donors = 1, acceptors = 5 .
Phenoxypropanoic Acid Derivatives (e.g., Haloxyfop, Fluazifop)
  • Structure: Propanoic acid linked to substituted phenoxy groups.
  • Key Differences: Aromatic System: Simple phenyl vs. Linkage: Ether (-O-) vs. thioether (-S-), decreasing lipophilicity (LogP for haloxyfop ~3.5 vs. estimated ~2.5–3.0 for the target compound).
  • Application : Herbicides (e.g., haloxyfop inhibits acetyl-CoA carboxylase in plants) .
2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic Acid
  • Structure: Propanoic acid linked to a thiazole ring via an amino group.
  • Key Differences: Heterocycle: Thiazole (smaller, one sulfur and one nitrogen) vs. quinazoline, limiting aromatic interactions. Linkage: Amino (-NH-) vs. thioether, increasing hydrogen-bond donor capacity.
  • Application : Research chemical with undefined biological activity .
Cyclohexane/Cyclopentyl Propanoic Acid Derivatives (Patent Examples)
  • Structure: Propanoic acid linked to aliphatic or carbocyclic groups (e.g., cyclohexane, bicycloheptane).
  • Key Differences :
    • Rigidity : Aliphatic groups reduce planarity, hindering interactions with flat enzyme active sites (e.g., kinases).
    • Solubility : Higher hydrophobicity compared to aromatic systems like quinazoline.
  • Application : Antihypertensive or protease inhibitor candidates (based on patent descriptions) .

Comparative Data Table

Compound Molecular Weight (g/mol) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Key Structural Feature Primary Application
2-(Quinazolin-4-ylthio)propanoic acid* ~265–275 (estimated) ~2.5–3.0 (est.) 1 (COOH) 4 (quinazoline N, COOH) Quinazoline + thioether Anticancer (hypothesized)
2-[Methyl(quinoxaline-2-carbonyl)amino]propanoic acid 259.26 1.6 1 5 Quinoxaline + amide Research chemical
Haloxyfop 375.7 3.5 1 5 Phenoxy + Cl/CF3 substituents Herbicide
2-[(4-Methylthiazol-2-yl)amino]propanoic acid ~200–210 (estimated) ~1.0–1.5 (est.) 2 4 Thiazole + amino Undefined research use

*Estimated properties based on structural analogs.

Research Findings and Implications

  • Quinazoline vs. Quinoxaline: Quinazoline’s nitrogen arrangement enhances binding to ATP pockets in kinases (e.g., EGFR inhibitors), whereas quinoxaline derivatives are less common in oncology but prevalent in antibiotic design .
  • Thioether Advantage : The -S- linkage in the target compound may confer higher metabolic stability compared to ethers or amides, as sulfur is less prone to oxidative degradation .
  • Agrochemical vs. Pharmaceutical Use: Phenoxypropanoic acids (herbicides) prioritize cost-effective synthesis and environmental stability, while quinazoline derivatives focus on target specificity and potency in drug discovery .

Biological Activity

2-(Quinazolin-4-ylthio)propanoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of quinazoline derivatives with thiol-containing compounds. A common method uses quinazoline-4-thiol reacted with 2-bromopropanoic acid under basic conditions, often in solvents like ethanol or methanol. The reaction conditions are optimized for yield and purity, utilizing techniques such as continuous flow reactors for industrial applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. For instance, studies have shown that derivatives of quinazoline compounds have exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating substantial efficacy .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus250Effective
Escherichia coli500Moderate
Pseudomonas aeruginosa1000Limited

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including those associated with leukemia and solid tumors. For example, it has demonstrated a growth inhibition range of 25.8% to 41.2% across multiple tumor cell lines .

Table 2: Anticancer Activity of this compound

Cancer Cell LineGrowth Inhibition (%)IC50 (µM)
CCRF-CEM (Leukemia)31.51.0
MDA-MB-231 (Breast Cancer)47.4Not reported
UO-31 (Renal Cancer)40.0Not reported

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The quinazoline moiety can bind to active sites on enzymes, inhibiting their function and affecting metabolic pathways.
  • Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, altering their structure and function.
  • Signal Transduction Modulation : By interacting with receptors involved in cellular signaling pathways, the compound may modulate responses related to inflammation and cell proliferation.

Case Studies

Several studies have provided insights into the effectiveness of this compound:

  • Study on Antimicrobial Properties : A recent study highlighted the compound's ability to inhibit biofilm formation in Pseudomonas aeruginosa, showing a significant reduction in biofilm mass at concentrations as low as 100 µM .
  • Anticancer Efficacy Assessment : Another investigation assessed the compound's effect on various cancer cell lines, revealing that it could significantly reduce cell viability through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(quinazolin-4-ylthio)propanoic acid, and how can its purity be verified?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiol-containing quinazoline derivatives can react with halogenated propanoic acid derivatives under reflux conditions in the presence of a base (e.g., NaHCO₃). Reaction progress is monitored using TLC, and purification is achieved via recrystallization or column chromatography.
  • Characterization : Confirm purity and structure using 1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy, and elemental analysis. Mass spectrometry (HRMS) validates the molecular ion peak .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

  • Key Properties :

  • pKa : Estimated ~4.7 (based on structural analogs like 2-(4-methylphenyl)propanoic acid, which has a pKa of 4.76) .
  • Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, DMF) due to the carboxylic acid and heterocyclic moieties.
  • Stability : Store at 2–8°C in airtight containers to prevent oxidation of the thioether group .

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Experimental Design :

  • Vary reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) approaches.
  • Monitor byproducts via HPLC or GC-MS to identify side reactions (e.g., thioether oxidation) .

Advanced Research Questions

Q. What strategies are recommended for studying the bioactivity of this compound in cancer models?

  • Methodology :

  • In vitro : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with control compounds like ibuprofen derivatives .
  • Mechanistic Studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3) or kinase inhibition assays targeting EGFR or VEGFR .

Q. How can computational tools elucidate the interaction between this compound and biological targets?

  • Approach :

  • Use molecular docking (AutoDock Vina, Schrödinger Suite) to model binding with proteins like COX-2 or thymidylate synthase.
  • Validate predictions with Molecular Dynamics (MD) simulations to assess binding stability under physiological conditions .

Q. What analytical techniques resolve contradictions in spectral data for quinazoline-thioether derivatives?

  • Data Analysis :

  • For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) to assign protons and carbons.
  • Compare experimental IR spectra with DFT-calculated vibrational frequencies to confirm functional groups .

Q. How does the thioether linkage in this compound influence its pharmacokinetic profile?

  • Metabolic Studies :

  • Use in vitro microsomal assays (human liver microsomes) to assess metabolic stability.
  • Evaluate sulfoxide/sulfone metabolite formation via LC-MS/MS .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical trials?

  • Process Chemistry Considerations :

  • Optimize catalyst recycling to reduce costs in coupling reactions.
  • Address solubility issues during crystallization by testing co-solvents (e.g., ethanol/water mixtures) .

Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook for reference IR/NMR data .
  • Synthetic Protocols : Adapt procedures from thiazole and quinazoline derivative syntheses .
  • Bioassay Guidelines : Follow NIH recommendations for cell-based assays and OECD protocols for metabolic studies .

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